molecular formula C7H9Br2N B2898713 2-(Bromomethyl)-4-methylpyridine hydrobromide CAS No. 1956322-40-9

2-(Bromomethyl)-4-methylpyridine hydrobromide

Cat. No.: B2898713
CAS No.: 1956322-40-9
M. Wt: 266.964
InChI Key: SGFOWAYMTNHPTG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methylpyridine hydrobromide typically involves the bromination of 4-methylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-4-methylpyridine hydrobromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methylpyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine
  • 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-4-methylpyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-4-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFOWAYMTNHPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956322-40-9
Record name 2-(bromomethyl)-4-methylpyridine hydrobromide
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